5-Amino-2-(3-hydroxyphenyl)chromen-4-one
Description
5-Amino-2-(3-hydroxyphenyl)chromen-4-one is a chromen-4-one (flavone) derivative characterized by a hydroxyl group at the 3-position of the phenyl ring and an amino group at the 5-position of the chromen-4-one core. Chromen-4-one derivatives are widely studied for their biological activities, including antioxidant, anticancer, and enzyme inhibitory properties . The amino and hydroxyl substituents in this compound likely enhance its solubility and hydrogen-bonding capacity, which are critical for interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
129974-43-2 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-amino-2-(3-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-11-5-2-6-13-15(11)12(18)8-14(19-13)9-3-1-4-10(17)7-9/h1-8,17H,16H2 |
InChI Key |
OERMISNVEUVFRQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)N |
Synonyms |
4H-1-Benzopyran-4-one,5-amino-2-(3-hydroxyphenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromen-4-one derivatives exhibit diverse pharmacological profiles depending on substituent positions and functional groups. Below is a comparative analysis of 5-amino-2-(3-hydroxyphenyl)chromen-4-one with analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences in Pharmacological Properties
Amino vs. Hydroxyl Groups: The 5-amino group in the target compound may facilitate stronger hydrogen-bonding interactions with enzymes (e.g., kinases) compared to the 5-hydroxy group in Genistein. This could enhance binding affinity and selectivity . Genistein’s 7-hydroxyl group contributes to its estrogenic activity, which is absent in the target compound due to its unsubstituted 7-position .
Phenyl Ring Substitution: The 3-hydroxyphenyl substituent in the target compound differs from Genistein’s 4-hydroxyphenyl group. In contrast, 4-methoxyphenyl derivatives (e.g., compound 18b ) exhibit reduced polarity, favoring membrane permeability but limiting solubility.
Biological Activity: Genistein derivatives like Ram-2 and Ram-3 show modified pharmacokinetics due to glycosylation, whereas the target compound’s amino group may enable covalent interactions with biological targets .
Computational and Experimental Findings
- Molecular Docking: Chromen-4-one derivatives with amino groups (e.g., compound 12b ) show hydrogen bonding with residues like GLN196A and HIS50A in enzymes, suggesting similar interactions for the target compound.
- ADMET Properties: Hydroxyphenyl-containing compounds (e.g., 3-(3-hydroxyphenyl)-3-hydroxypropionic acid ) exhibit favorable absorption due to moderate logP values, while amino groups may improve metabolic stability .
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